molecular formula C17H14N4O4 B11472875 N-(1,3-benzodioxol-5-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(1,3-benzodioxol-5-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11472875
M. Wt: 338.32 g/mol
InChI Key: RLDNPPDINNNVSU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a benzodioxole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridine Ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Construction of the Oxadiazole Ring: This can be done through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyridine, and oxadiazole rings through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyridine rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has potential applications as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and pyridine rings can participate in π-π stacking interactions, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE: Similar structure but with a different position of the pyridine ring.

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE: Another isomer with the pyridine ring in a different position.

Uniqueness

The unique combination of the benzodioxole, pyridine, and oxadiazole rings in N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H14N4O4/c22-15(19-12-3-4-13-14(8-12)24-10-23-13)5-6-16-20-17(21-25-16)11-2-1-7-18-9-11/h1-4,7-9H,5-6,10H2,(H,19,22)

InChI Key

RLDNPPDINNNVSU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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